2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

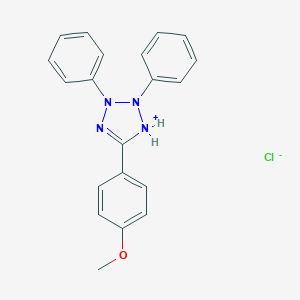

2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride is a chemical compound known for its unique structure and properties This compound features a tetrazolium core, which is a five-membered ring containing four nitrogen atoms and one carbon atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with benzaldehyde to form an intermediate hydrazone. This intermediate is then cyclized with diphenylacetylene in the presence of a suitable catalyst to yield the desired tetrazolium compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.

Reduction: Reduction reactions can convert the tetrazolium ring to a dihydrotetrazole structure.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the tetrazolium core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, dihydrotetrazoles, and functionalized phenyl derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Cell Viability Assays

Overview:

The primary application of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium chloride is in assessing cell viability and cytotoxicity. The compound is reduced by metabolically active cells to form formazan crystals, which can be quantified spectrophotometrically.

Key Findings:

- Cytotoxicity Testing: The compound is employed to evaluate the cytotoxic effects of various drugs and compounds on different cell lines. It provides a reliable method to measure the metabolic activity of cells as an indicator of viability.

- Drug Discovery: In drug development, this tetrazolium salt serves as a crucial reagent for screening potential therapeutic agents.

Case Study:

A study conducted on cancer cell lines demonstrated that this compound effectively differentiated between viable and non-viable cells after treatment with chemotherapeutic agents. Results indicated a significant decrease in absorbance values correlating with increased drug concentration, confirming its utility in cytotoxicity assessments.

Histological Staining

Overview:

The compound has been utilized for histological staining in various medical diagnostics, particularly in identifying myocardial infarction.

Key Findings:

- Myocardial Infarction Detection: A study highlighted its effectiveness in postmortem examinations to identify acute myocardial infarction within four hours of death. The staining method showed a sensitivity of 77.4% and specificity of 92.6%, making it a valuable tool for forensic pathologists .

Data Table: Myocardial Infarction Detection Using this compound

| Parameter | Value |

|---|---|

| Sensitivity | 77.4% |

| Specificity | 92.6% |

| Total Cases Analyzed | 62 |

| Positive Cases | 31 |

Microbial Viability Testing

Overview:

In microbiology, the compound is used to assess the viability of fungal species, particularly in agricultural settings.

Key Findings:

A study investigated the use of this compound for detecting the viability of Fusarium semitectum. The results indicated that at specific concentrations, the compound could effectively differentiate between viable and non-viable fungal cells.

Data Table: Sensitivity and Specificity in Fungal Viability Testing

| Concentration (mg/mL) | Sensitivity (%) | Specificity (%) | Accuracy (%) |

|---|---|---|---|

| 0.5 | 62.0 | 96.0 | 73.0 |

| 1.0 | Lower | Higher | Varies |

Applications in Biochemistry

Overview:

Beyond cell viability assays and histological applications, this tetrazolium compound plays a role in biochemical research for studying enzyme activities.

Key Findings:

The compound is utilized to investigate the oxidation-reduction metabolism of various biological samples, including plant tissues and microbial cultures. It assists researchers in understanding metabolic pathways by providing insights into enzyme activity levels.

作用机制

The mechanism of action of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride involves its interaction with specific molecular targets. The tetrazolium core can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions may affect cellular pathways and enzyme activities, contributing to the compound’s observed effects .

相似化合物的比较

Similar Compounds

- 5-(4-Methoxyphenyl)-1H-indole

- 5-(4-Methoxyphenyl)-1H-imidazole

- 1,2,3-Triazole derivatives

Uniqueness

The presence of both 4-methoxyphenyl and diphenyl groups further enhances its versatility and effectiveness in various scientific and industrial contexts .

生物活性

2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium chloride (DMTT) is a synthetic compound that has garnered attention in biomedical research for its diverse biological activities. This article explores its biological activity, particularly its anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

DMTT belongs to the tetrazolium salt family, which are known for their ability to undergo reduction reactions to form colored formazan products. This property is utilized in various biological assays to evaluate cell viability and metabolic activity.

Anticancer Activity

Research has demonstrated that DMTT exhibits significant anticancer properties. In a study evaluating its effects on the MCF-7 breast cancer cell line, DMTT showed an IC50 value of approximately 1 μM, indicating potent cytotoxicity compared to doxorubicin (IC50 = 0.5 μM) as a standard drug . The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups at the para position enhances the compound's anticancer potential.

Case Study: MCF-7 Cell Line

Antimicrobial Activity

DMTT also exhibits antimicrobial properties against various bacterial and fungal strains. A study reported that DMTT derivatives showed moderate to significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.58 µM to 8.74 µM . The presence of halogens or hydroxyl groups in the para position of the aromatic ring was found to enhance antimicrobial efficacy.

Antimicrobial Efficacy Table

Antioxidant Activity

The antioxidant potential of DMTT has been evaluated through various assays. It was found that DMTT displayed significant radical scavenging activity, with an IC50 value of 22.3 µg/mL, outperforming several standard antioxidants . This property is crucial for preventing oxidative stress-related cellular damage.

Antioxidant Activity Comparison

The biological activities of DMTT can be attributed to its ability to interact with cellular redox systems. Upon reduction, DMTT forms triphenylformazan (TPF), which can interfere with cellular respiration and induce apoptosis in cancer cells . Additionally, its interaction with microbial membranes may disrupt cellular integrity, leading to bactericidal effects.

属性

IUPAC Name |

5-(4-methoxyphenyl)-2,3-diphenyltetrazol-2-ium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N4O.ClH/c1-25-19-14-12-16(13-15-19)20-21-23(17-8-4-2-5-9-17)24(22-20)18-10-6-3-7-11-18;/h2-15H,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPYHVSXCWQUDM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。